molecular formula C6H9NO5 B2518220 D-ribofuranosyl-oxazolidinone CAS No. 2508-81-8

D-ribofuranosyl-oxazolidinone

Cat. No.: B2518220
CAS No.: 2508-81-8
M. Wt: 175.14
InChI Key: JHLJBMKXTOOGCW-AIHAYLRMSA-N
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Description

D-ribofuranosyl-oxazolidinone is a compound that belongs to the class of oxazolidinones, which are synthetic antimicrobial agents. These compounds are known for their potent activity against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . The unique structure of this compound includes a ribofuranosyl moiety attached to an oxazolidinone ring, which contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-ribofuranosyl-oxazolidinone typically involves the formation of the oxazolidinone ring followed by the attachment of the ribofuranosyl group. One common method includes the cyclization of amino alcohols with carbonyl compounds to form the oxazolidinone ring . This is followed by glycosylation reactions to attach the ribofuranosyl moiety.

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: D-ribofuranosyl-oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

D-ribofuranosyl-oxazolidinone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: D-ribofuranosyl-oxazolidinone is unique due to its ribofuranosyl moiety, which may contribute to its specific biological activity and pharmacokinetic properties. This structural feature distinguishes it from other oxazolidinones and may offer advantages in terms of efficacy and safety .

Properties

IUPAC Name

(3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c8-1-2-3(9)4-5(11-2)7-6(10)12-4/h2-5,8-9H,1H2,(H,7,10)/t2-,3-,4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLJBMKXTOOGCW-AIHAYLRMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C2C(O1)NC(=O)O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]2[C@H](O1)NC(=O)O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2508-81-8
Record name (3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-hexahydrofuro[2,3-d][1,3]oxazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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